2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol

Description

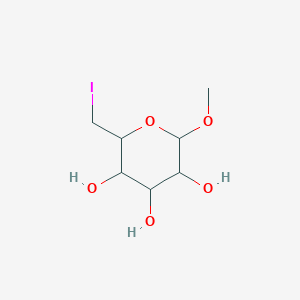

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol (IUPAC name: this compound) is a halogenated carbohydrate derivative characterized by an oxane (tetrahydropyran) ring substituted with an iodomethyl group at position 2 and a methoxy group at position 4. Its molecular formula is C₇H₁₃IO₅, with a molecular weight of 304.08 g/mol . Key physicochemical properties include a density of 1.96 g/cm³, boiling point of 407.2°C, and flash point of 200.1°C, suggesting moderate thermal stability . The compound’s structure is defined by the SMILES string COC1C(C(C(C(O1)CI)O)O)O and InChIKey OHWCAVRRXKJCRB-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-(iodomethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZXJZHWRBSRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CI)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285887 | |

| Record name | methyl 6-deoxy-6-iodohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5155-46-4 | |

| Record name | NSC226972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC43144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 6-deoxy-6-iodohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol typically involves the iodination of a suitable precursor. One common method is the iodination of 6-methoxyoxane-3,4,5-triol using iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the protection of hydroxyl groups, selective iodination, and subsequent deprotection to yield the final product. The use of continuous flow reactors and advanced purification techniques ensures the scalability and purity of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like sodium borohydride.

Substitution: The iodomethyl group can be substituted with other nucleophiles such as azides, thiols, or amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Sodium periodate, manganese dioxide, periodic acid-based protocols.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium azide, thiols, amines.

Major Products Formed

Oxidation: Aldehydes, ketones.

Reduction: Alcohols.

Substitution: Azides, thioethers, amines.

Scientific Research Applications

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its ability to undergo selective reactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodomethyl group can undergo nucleophilic substitution, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for targeting specific molecular pathways and interactions in both chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(iodomethyl)-6-methoxyoxane-3,4,5-triol, highlighting key differences in substituents, properties, and applications:

Structural and Functional Analysis

Substituent Effects on Reactivity and Stability

- The iodomethyl group in the target compound introduces significant electrophilicity and polarizability , making it more reactive in nucleophilic substitution reactions compared to methyl or hydroxymethyl analogs . However, iodine’s larger atomic radius may reduce metabolic stability in vivo.

- Methoxy groups (common in all listed compounds) enhance hydrophilicity and hydrogen-bonding capacity, influencing solubility and membrane permeability .

Biological Activity

- The hydroxymethyl analog (C₇H₁₄O₆) is naturally occurring in cassava leaves, suggesting roles in plant defense or carbohydrate storage .

- LP-925219 demonstrates how structural modifications (e.g., aryl and sulfur substitutions) can target specific proteins like SGLT transporters, highlighting the importance of substituent diversity in drug design .

Synthetic Accessibility

- The iodomethyl group in the target compound likely requires halogenation steps, such as iodide displacement of a tosyl or mesyl intermediate, as seen in similar glycoside syntheses .

- In contrast, methyl and hydroxymethyl derivatives are often synthesized via reductive alkylation or enzymatic glycosylation .

Physicochemical Properties The iodine atom increases molecular weight by ~126 g/mol compared to the methyl analog, significantly altering lipophilicity (estimated LogP: iodomethyl = 1.2 vs. methyl = -1.1) . The phenoxy-substituted analog (C₁₇H₂₄O₈) has a higher PSA (polar surface area) of 138 Ų, reducing blood-brain barrier permeability compared to smaller analogs .

Biological Activity

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol is a halogenated sugar derivative with significant potential in various biological applications. The presence of an iodine atom in its structure enhances its reactivity and biological activity, making it a compound of interest in both synthetic and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 294.09 g/mol. The compound features a methoxy group and an iodomethyl substituent that contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.09 g/mol |

| Solubility | Very soluble in water |

| Boiling Point | Not available |

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its iodinated structure enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

- Modulation of Enzyme Activity : The compound has been identified as a modulator of enzymes involved in carbohydrate metabolism. It may influence pathways related to glycolysis and gluconeogenesis by interacting with key metabolic enzymes.

- Radiolabeling Applications : Due to the presence of iodine, this compound is explored for use in radiolabeling techniques for imaging studies in biomedical research. Its ability to bind to biological macromolecules allows for tracking within living organisms.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall integrity due to the compound's lipophilicity and iodinated structure.

- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that this compound acts as a competitive inhibitor for hexokinase, suggesting its potential role in regulating glucose metabolism.

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

- Antimicrobial Agents : Given its efficacy against various pathogens, the compound could be developed into new antimicrobial treatments.

- Metabolic Disorders : Its ability to modulate enzyme activity positions it as a candidate for research into therapies for metabolic disorders such as diabetes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.